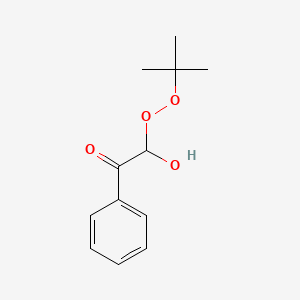![molecular formula C16H7Cl2NO2 B14434687 8,10-Dichloro-5H-benzo[a]phenoxazin-5-one CAS No. 75213-91-1](/img/structure/B14434687.png)
8,10-Dichloro-5H-benzo[a]phenoxazin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8,10-Dichloro-5H-benzo[a]phenoxazin-5-one is a heterocyclic compound that belongs to the phenoxazine family. Phenoxazines are known for their diverse applications in material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8,10-Dichloro-5H-benzo[a]phenoxazin-5-one typically involves the condensation reaction between 2,5-dichloro-1,4-benzoquinone and 2-aminophenol . The reaction is usually carried out in the presence of a base such as anhydrous sodium carbonate, and the product is obtained after recrystallization from an ethanol-water mixture .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 8,10-Dichloro-5H-benzo[a]phenoxazin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.
Major Products: The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted phenoxazine compounds .
Applications De Recherche Scientifique
8,10-Dichloro-5H-benzo[a]phenoxazin-5-one has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism by which 8,10-Dichloro-5H-benzo[a]phenoxazin-5-one exerts its effects involves its interaction with specific molecular targets. For instance, in its antimicrobial action, the compound binds to microbial enzymes, inhibiting their activity and thereby preventing microbial growth . In its anticancer role, it interferes with cellular pathways that are crucial for cancer cell proliferation .
Comparaison Avec Des Composés Similaires
- 6,9-Dichloro-5H-benzo[a]phenoxazin-5-one
- Benzo[a]benzo[5,6][1,4]thiazino[3,2-c]phenothiazine
- 13-Nitrobenzo[a]benzo[5,6][1,4]oxazino[3,2-c]phenothiazine
Comparison: 8,10-Dichloro-5H-benzo[a]phenoxazin-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it has shown higher binding affinities in molecular docking studies, indicating its potential as a more effective antimicrobial and anticancer agent . Additionally, its structural features make it a valuable candidate for applications in organic electronics and material science .
Propriétés
Numéro CAS |
75213-91-1 |
|---|---|
Formule moléculaire |
C16H7Cl2NO2 |
Poids moléculaire |
316.1 g/mol |
Nom IUPAC |
8,10-dichlorobenzo[a]phenoxazin-5-one |
InChI |
InChI=1S/C16H7Cl2NO2/c17-8-5-11(18)16-12(6-8)19-15-10-4-2-1-3-9(10)13(20)7-14(15)21-16/h1-7H |
Clé InChI |
BTSIONKMLNABGX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C=C3C2=NC4=C(O3)C(=CC(=C4)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[Chloro(2-nitrophenyl)methylidene]propanedinitrile](/img/structure/B14434604.png)
![N-[2-amino-5-[(4-hydroxy-16,18-dioxo-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1(12),2(9),10,13(17)-tetraen-5-yl)amino]-6-oxo-1H-pyrimidin-4-yl]formamide](/img/structure/B14434609.png)
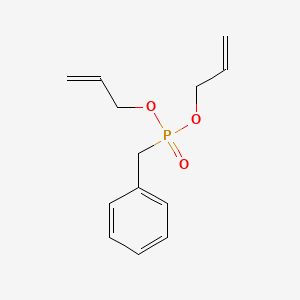
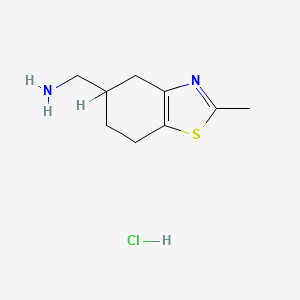
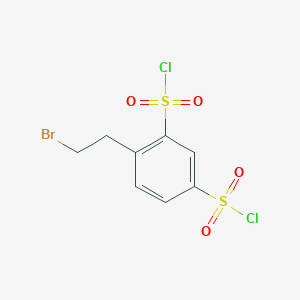

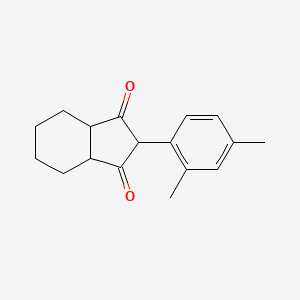
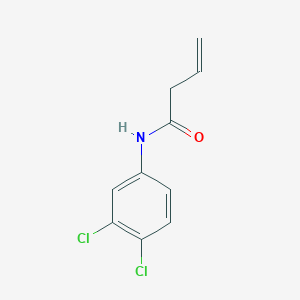
![Trimethyl[1-(phenylsulfanyl)propyl]silane](/img/structure/B14434653.png)
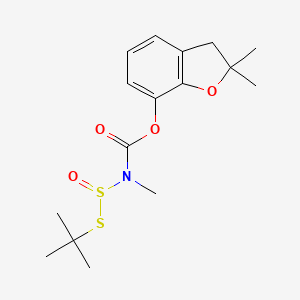
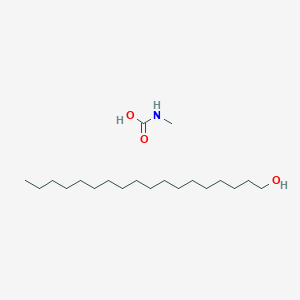
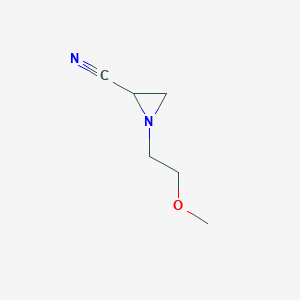
![2-[(Ethenylsulfanyl)methyl]oxirane](/img/structure/B14434683.png)
